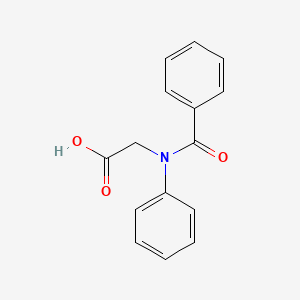

Ácido 2-(N,1-difenilformamido)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(N,1-Diphenylformamido)acetic acid, also known as Diphenamid acid, is a fine chemical that is used as a reagent in organic synthesis . It is also a useful intermediate for the production of other compounds and can be used as a building block for more complex molecules .

Molecular Structure Analysis

The molecular formula of 2-(N,1-Diphenylformamido)acetic acid is C15H13NO3 . Its molecular weight is 255.27 g/mol .Aplicaciones Científicas De Investigación

Fermentación oxidativa por bacterias del ácido acético (AAB)

Las bacterias del ácido acético (AAB) son bacterias Gram-negativas, estrictamente aerobias que se encuentran en la superficie de las flores, frutas y en productos fermentados tradicionalmente. Estas bacterias exhiben notables habilidades para oxidar incompletamente diversos carbohidratos, alcoholes y compuestos relacionados. El proceso, conocido como fermentación oxidativa AAB (AOF), produce varios productos valiosos, incluyendo ácido acético, ácido glucónico, ácido galactónico y miglitol. AOF tiene aplicaciones en alimentos, cosméticos, medicamentos y más .

La oxidación del etanol en ácido acético es un proceso AOF típico, que implica dos pasos:

Pruebas farmacéuticas

El ácido 2-(N,1-difenilformamido)acético (FD145703) sirve como un estándar de referencia para las pruebas farmacéuticas. Los investigadores lo utilizan para garantizar resultados precisos en el desarrollo y control de calidad de medicamentos .

Bacterias y simbiontes asociados a plantas

Más allá de su papel en los alimentos, las AAB también funcionan como bacterias asociadas a plantas (algunas fijan nitrógeno) y simbiontes de insectos. Sus capacidades metabólicas contribuyen a las interacciones ecológicas y al ciclo de nutrientes en varios ecosistemas .

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It is known to participate in nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity . This allows for the nucleophilic attack by other molecules, leading to the formation of new chemical bonds .

Biochemical Pathways

Given its role as a reagent in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways, depending on the specific context of its use.

Result of Action

As a reagent in organic synthesis , it likely contributes to the formation of a variety of complex molecules.

Análisis Bioquímico

Cellular Effects

The cellular effects of 2-(N,1-diphenylformamido)acetic acid are not well-documented. Acetic acid, from which it is derived, can have significant effects on cells. For example, acetic acid can cause stress and cell death in yeast . It is unclear whether 2-(N,1-diphenylformamido)acetic acid has similar effects on cells, or how it might influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Acetic acid and its derivatives are known to participate in various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the transfer of a nucleophile to a carbonyl group, resulting in the formation of a new bond. It is possible that 2-(N,1-diphenylformamido)acetic acid could participate in similar reactions, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

Acetic acid solutions can be prepared and stored at room temperature for several months , suggesting that 2-(N,1-diphenylformamido)acetic acid may also be relatively stable under similar conditions.

Metabolic Pathways

Acetic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . It is unclear whether 2-(N,1-diphenylformamido)acetic acid participates in similar pathways, or how it might interact with enzymes or cofactors.

Transport and Distribution

Acetic acid can diffuse across cell membranes and is transported in the body primarily in the form of acetate . It is unclear whether 2-(N,1-diphenylformamido)acetic acid is transported and distributed in a similar manner.

Subcellular Localization

Acetic acid and its derivatives can diffuse across cell membranes and may therefore be found in various subcellular compartments

Propiedades

IUPAC Name |

2-(N-benzoylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWGJPPIJZCZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B2417320.png)

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2417326.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)

![4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417332.png)